molecular formula C13H9FO3 B13703670 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid

3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid

Cat. No.: B13703670
M. Wt: 232.21 g/mol
InChI Key: FKKTVVBLMDNGKH-UHFFFAOYSA-N
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Description

3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid is an organic compound characterized by the presence of a fluoro-substituted naphthalene ring attached to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoronaphthalene, which is subjected to a series of reactions to introduce the necessary functional groups.

    Formation of Intermediate: The intermediate compound is formed through a Friedel-Crafts acylation reaction, where 4-fluoronaphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Oxidation: The intermediate is then oxidized to introduce the oxo group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products with additional oxo or hydroxyl groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with various functional groups replacing the fluoro group.

Scientific Research Applications

3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets. The fluoro-substituted naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the oxo group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1-naphthylboronic Acid: Shares the fluoro-substituted naphthalene ring but differs in the functional group attached.

    4-Fluoronaphthalene-1-boronic Acid: Another compound with a similar naphthalene ring structure but different functional groups.

Uniqueness

3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid is unique due to the presence of both the fluoro-substituted naphthalene ring and the 2-oxopropanoic acid moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H9FO3

Molecular Weight

232.21 g/mol

IUPAC Name

3-(4-fluoronaphthalen-1-yl)-2-oxopropanoic acid

InChI

InChI=1S/C13H9FO3/c14-11-6-5-8(7-12(15)13(16)17)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,16,17)

InChI Key

FKKTVVBLMDNGKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CC(=O)C(=O)O

Origin of Product

United States

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